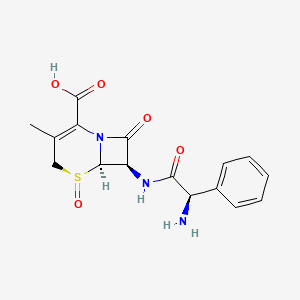

Cephalexin S-sulfoxide

Description

Contextualization within Cephalosporin (B10832234) Chemistry

Cephalosporins are a major class of β-lactam antibiotics, characterized by a bicyclic ring structure comprising a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org The sulfur atom within this dihydrothiazine ring is susceptible to oxidation, leading to the formation of sulfoxides. The oxidation of the thioether in the cephalosporin core is a common transformation pathway. nih.govmdpi.com

The formation of Cephalexin (B21000) S-sulfoxide is a key reaction in the study of cephalosporin degradation. This oxidation can occur under various conditions, including exposure to oxidizing agents and certain environmental factors. researchgate.netnih.gov In the synthesis of some cephalosporin analogues, penicillin sulfoxides are used as starting materials, which then undergo a ring expansion to form the cephalosporin nucleus. google.comgoogle.com This highlights the fundamental role of sulfoxide (B87167) formation and transformation in the broader chemistry of this antibiotic class.

Academic Significance in Analytical and Degradation Studies

The presence of impurities and degradation products in pharmaceutical formulations is a critical concern for both safety and efficacy. Cephalexin S-sulfoxide, as a known impurity of Cephalexin, is of significant interest in analytical chemistry. veeprho.comspectrasynth.com Its detection and quantification are essential components of quality control for Cephalexin products. cleanchemlab.comaquigenbio.com High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common techniques used to identify and measure the levels of this compound in drug samples. nih.gov

Furthermore, the study of Cephalexin's degradation pathways, which prominently feature the formation of its S-sulfoxide, is crucial for understanding the stability of the antibiotic. researchgate.net Research into the degradation of Cephalexin in various environmental conditions, such as in wastewater, often identifies this compound as a major transformation product. researchgate.netnih.gov For instance, studies on the photo-Fenton process for degrading Cephalexin have shown that sulfoxide formation is a key degradation pathway. researchgate.net Similarly, ozonation and electrochemical oxidation of Cephalexin also lead to the rapid formation of this compound. nih.govnih.gov

These degradation studies are vital for assessing the environmental fate of antibiotics and for developing effective water treatment processes to remove these compounds and their transformation products.

Structure

3D Structure

Properties

CAS No. |

74708-55-7 |

|---|---|

Molecular Formula |

C16H17N3O5S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(5S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25+/m1/s1 |

InChI Key |

GAMHLNJQISGSQF-BYWJNASNSA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@@](=O)C1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Formation of Cephalexin S Sulfoxide

Direct Oxidation of Cephalexin (B21000) to its S-sulfoxide Form

The formation of Cephalexin S-sulfoxide, a primary oxidation product of the antibiotic Cephalexin, occurs through the direct oxidation of the thioether sulfur atom within the dihydrothiazine ring of the parent molecule. This transformation is a key reaction observed in various chemical and environmental processes. The sulfur atom in the Cephalexin core is susceptible to electrophilic attack by a range of oxidizing agents, leading to the addition of a single oxygen atom and the formation of the corresponding sulfoxide (B87167). This process can be initiated through deliberate chemical synthesis or as a consequence of degradation pathways.

The direct chemical oxidation of Cephalexin to its S-sulfoxide is readily achieved using various oxidizing agents. The thioether moiety in the cephalosporin (B10832234) structure is an electron-rich site, making it a primary target for oxidation. researchgate.netmdpi.com

Potassium Caroate (Potassium Monopersulfate, KHSO₅): The reaction between Cephalexin and potassium caroate in an acidic medium (pH 3-5) is a rapid and stoichiometric process, yielding this compound. isciii.esresearchgate.net The interaction is quantitative, with one mole of Cephalexin reacting with one mole of KHSO₅. isciii.es The formation of the S-oxide is the result of an electrophilic attack on the sulfur atom by the peroxide group's β-oxygen atom and is completed within approximately one minute. isciii.es

Permanganate (B83412) (PM): Permanganate is another effective oxidant for converting Cephalexin to its sulfoxide derivatives. Product analysis of the reaction between Cephalexin and permanganate reveals the formation of two stereoisomeric sulfoxide products, Cephalexin-(R)-sulfoxide and Cephalexin-(S)-sulfoxide. researchgate.netnih.govnih.gov The reaction mechanism involves an electrophilic attack by the manganese atom in the permanganate on the thioether sulfur. mdpi.comnih.gov The kinetics of this oxidation are pH-dependent, with lower pH conditions favoring the reaction. nih.govnih.gov The apparent second-order rate constant for the reaction at a neutral pH has been determined to be 12.71 ± 1.62 M⁻¹s⁻¹. researchgate.netnih.govnih.gov

The following table summarizes key findings from studies on the chemical oxidation of Cephalexin.

| Oxidizing Agent | Key Findings | Reaction Conditions | Products Formed | Citation |

| Potassium Caroate (KHSO₅) | Reaction is stoichiometric (1:1 molar ratio) and rapid (completes within 1 minute). | Acidic medium (pH 3-5) | Cephalexin S-oxide | isciii.esresearchgate.net |

| Permanganate (KMnO₄) | Reaction kinetics are pH-dependent, favoring acidic conditions. The thioether sulfur is a primary reaction site. | Neutral pH (rate constant determined), studied from pH 5.0-9.0 | Two stereoisomeric sulfoxide products | mdpi.comnih.govnih.gov |

| Thermally Activated Persulfate | Sulfate (B86663) radicals (SO₄⁻) are the dominant species responsible for oxidation. | Thermal activation | Two stereoisomeric sulfoxides are the primary oxidation products among six total products identified. | nih.gov |

Electrochemical methods provide an alternative route for the synthesis and formation of this compound. These processes often rely on the in situ generation of powerful oxidizing species, such as active chlorine, which then react with the Cephalexin molecule.

The electrochemical degradation of Cephalexin using a Ti/RuO₂-IrO₂ anode in the presence of NaCl leads to the rapid formation of both Cephalexin-(S)-sulfoxide and Cephalexin-(R)-sulfoxide. nih.gov The generation of active chlorine (Cl₂) is the driving force behind this transformation, with the chlorine species attacking the thioether sulfur. nih.gov The process is highly efficient, with sulfoxide formation observed within the first 5 minutes of the reaction. nih.gov The degradation rate is enhanced at lower pH values and higher current densities. nih.gov

Similarly, electrochemical oxidation on a boron-doped diamond (BDD) anode in the presence of chloride ions results in high rates of Cephalexin oxidation. unesp.br The generation of active chlorine species, primarily hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl⁻), facilitates the reaction. unesp.br These electrogenerated oxidants react with Cephalexin in the bulk solution, contributing to its transformation. unesp.br

The table below outlines the conditions and outcomes of electrochemical oxidation processes leading to this compound.

| Electrode System | Electrolyte/Medium | Key Oxidizing Species | Key Findings | Citation |

| Ti/RuO₂-IrO₂ anode | NaCl | Active Chlorine (Cl₂) | Fast formation (5 min) of CPX-(S)-sulfoxide and CPX-(R)-sulfoxide. Faster degradation at lower pH. | nih.gov |

| Boron-Doped Diamond (BDD) anode | NaCl | Active Chlorine (HOCl, OCl⁻) | High oxidation rate due to bulk reactions with electrogenerated chlorine species. | unesp.br |

This compound is frequently identified as a major transformation product during the oxidative degradation of Cephalexin in various water treatment and environmental remediation processes. The thioether sulfur is a consistently reactive site across different oxidative treatments.

Studies involving various advanced oxidation processes (AOPs) have shown that the sulfoxide is a common intermediate. For instance, oxidation by:

Permanganate results in two stereoisomeric sulfoxide products. researchgate.netnih.gov

Thermally activated persulfate dominantly produces two stereoisomeric sulfoxides via attack by sulfate radicals (SO₄⁻). nih.gov

Electrochemically generated active chlorine leads to the rapid appearance of both (R)- and (S)-sulfoxide isomers. nih.gov

These findings highlight that environmental or engineered degradation of Cephalexin through oxidative pathways consistently leads to the formation of its S-sulfoxide derivative, indicating the susceptibility of the thioether bond to oxidative attack. mdpi.comnih.govnih.govnih.gov

General Methodologies for Sulfoxide Synthesis (Applicability to this compound)

The synthesis of sulfoxides from their corresponding sulfides (thioethers) is a fundamental transformation in organic chemistry, with numerous established methods. The primary challenge in these syntheses is achieving selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone. researchgate.net These general methodologies are directly applicable to the conversion of Cephalexin to this compound due to the presence of the thioether group.

Common approaches include:

Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, H₂O₂ can effectively oxidize sulfides. A versatile procedure using H₂O₂ with triflic acid has been shown to oxidize sulfanes to sulfoxides while tolerating other sensitive functional groups. organic-chemistry.org

Periodic Acid (H₅IO₆): This reagent, when catalyzed by iron(III) chloride (FeCl₃), provides a rapid and simple method for the selective oxidation of sulfides to sulfoxides in excellent yields. organic-chemistry.org

Metal Catalysts: Various metal-based catalysts, such as those involving tantalum carbide or manganese porphyrins, can facilitate the selective oxidation of thioethers to sulfoxides using oxidants like H₂O₂ or O₂. organic-chemistry.org

The applicability of these methods to Cephalexin would require careful optimization of reaction conditions to ensure the integrity of other functional groups in the molecule, such as the β-lactam ring, the amine, and the carboxylic acid. The mild conditions and high selectivity offered by many modern sulfoxidation protocols make them suitable for complex molecules like Cephalexin. organic-chemistry.org

Degradation Mechanisms and Environmental Transformations of Cephalexin S Sulfoxide

Oxidative Degradation Processes

The breakdown of Cephalexin (B21000) S-sulfoxide is significantly influenced by oxidative processes, which can be initiated through various advanced and reagent-specific methods.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like Cephalexin and its derivatives. The photo-Fenton process, a type of AOP, has demonstrated high efficiency in breaking down Cephalexin. In a homogeneous photo-Fenton system (Fe²⁺/H₂O₂/UV), degradation pathways include β-lactam ring-opening, sulfoxide (B87167) formation, and hydroxylation, among others. A heterogeneous system (MoS₂@Fe/H₂O₂/UV) showed even higher degradation efficiency, achieving 73.10% removal with a pseudo-first-order degradation rate constant of 0.0078 min⁻¹ researchgate.net. The effectiveness of AOPs lies in the generation of highly reactive and nonselective hydroxyl radicals nih.govdeswater.com.

Radical-Mediated Degradation Pathways

Hydroxyl radicals (•OH) play a central role in the degradation of cephalosporin (B10832234) antibiotics. Theoretical studies using density functional theory (DFT) have shown that the reaction between •OH and Cephalexin can proceed through either hydroxyl radical addition or hydrogen abstraction researchgate.netscispace.comnih.gov. Thermodynamic data suggest that the addition of •OH is more favored than hydrogen abstraction researchgate.netnih.gov. These radical attacks can lead to the opening of the β-lactam ring, a key step in detoxification, as well as other transformations like hydroxylation, decarboxylation, and demethylation scispace.comnih.gov. The formation of sulfoxide in the thiazine (B8601807) ring is a noted reaction in these oxidative pathways nih.gov.

Reagent-Specific Transformations

Specific chemical reagents are also effective in transforming Cephalexin S-sulfoxide.

Permanganate (B83412) (PM): The oxidation of Cephalexin by permanganate has been shown to produce two stereoisomeric sulfoxide products nih.govresearchgate.net. The reaction involves an electrophilic attack by the manganese atom on the thioether sulfur of the Cephalexin molecule mdpi.com. The apparent second-order rate constant for the reaction between Cephalexin and permanganate at neutral pH is 12.71 ± (1.62) M⁻¹·s⁻¹ nih.govresearchgate.net. Lower pH conditions favor this oxidation process nih.govresearchgate.net.

Active Chlorine: Electrochemical generation of active chlorine has been identified as a method for Cephalexin degradation. This process leads to the rapid formation of Cephalexin (S)-sulfoxide and Cephalexin (R)-sulfoxide through the attack of active chlorine on the thioether group of the parent compound nih.gov. The degradation rate is influenced by factors such as current density and pH, with faster degradation observed at higher current densities and lower pH values nih.gov.

Theoretical and Computational Investigations of Degradation Mechanisms

Computational chemistry provides valuable insights into the degradation pathways and reactive sites of Cephalexin and its derivatives.

Density Functional Theory (DFT) Applications in Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful tool for studying the local reactivity of molecules and predicting reaction mechanisms. DFT calculations have been used to investigate the degradation of Cephalexin by hydroxyl radicals, confirming that •OH addition to the molecule is thermodynamically favored over hydrogen abstraction researchgate.netnih.govresearchgate.net. These theoretical models help in understanding the kinetics and thermodynamics of the degradation reactions in aqueous environments researchgate.net. Studies have shown that explicitly added water molecules in the calculations can affect the degradation reaction kinetics, making the results more consistent with experimental data researchgate.net.

Identification of Chemically Reactive Sites and Transformation Intermediates

Computational methods, including DFT, are instrumental in identifying the most chemically reactive sites on the Cephalexin molecule. For instance, frontier electron densities (FEDHOMO and FEDLUMO) have been used to pinpoint the locations susceptible to radical attack scispace.com. The thioether sulfur and the double bond on the six-membered ring are identified as reactive sites for permanganate oxidation nih.govresearchgate.net. In the reaction with active chlorine, the thioether is the initial point of attack, leading to the formation of sulfoxides nih.gov. Through these computational approaches, various transformation intermediates have been proposed, arising from reactions such as β-lactam ring-opening, hydroxylation, and decarboxylation researchgate.netscispace.com.

Interactive Data Table: Degradation of Cephalexin under Various Conditions

| Oxidant/Process | Key Findings | Degradation Products/Intermediates | Reference |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Effective degradation through multiple pathways. | β-lactam ring-opening products, sulfoxides, demethylated compounds, hydroxylated compounds. | researchgate.net |

| Photo-Fenton (MoS₂@Fe/H₂O₂/UV) | Higher degradation efficiency (73.10%) compared to homogeneous system. | β-lactam ring-opening products, hydroxylated compounds, dehydrated compounds. | researchgate.net |

| Hydroxyl Radicals (•OH) | Addition is thermodynamically favored over hydrogen abstraction. | Products from hydroxylation, decarboxylation, demethylation, and dealkylation. | researchgate.netscispace.comnih.gov |

| Permanganate (PM) | Apparent second-order rate constant of 12.71 ± (1.62) M⁻¹·s⁻¹. | Two stereoisomeric sulfoxide products, one di-ketone product. | nih.govresearchgate.net |

| Active Chlorine | Rapid formation of sulfoxides. | Cephalexin (S)-sulfoxide, Cephalexin (R)-sulfoxide. | nih.gov |

Environmental Persistence of this compound and its Byproducts Under Scrutiny

The environmental fate and persistence of this compound, a primary transformation product of the widely used antibiotic Cephalexin, are of growing concern for environmental scientists. Understanding how this compound and its subsequent breakdown products behave in soil and aquatic environments is crucial for assessing their potential long-term ecological impact.

This compound is formed through the oxidation of the thioether sulfur atom in the Cephalexin molecule. This transformation can occur during wastewater treatment processes and in the natural environment. Research has identified two stereoisomeric sulfoxides as the primary oxidation products of Cephalexin in aqueous solutions nih.gov. The formation of these sulfoxides highlights the importance of studying not just the parent antibiotic, but also its degradation products, which may retain biological activity or have their own environmental effects.

The persistence of a compound in the environment is often characterized by its half-life, the time it takes for half of the initial concentration to degrade. While specific half-life data for this compound in various environmental compartments are not extensively detailed in readily available literature, studies on the parent compound, Cephalexin, and other cephalosporins provide some insights. For instance, the degradation of cephalosporins in lake surface water has been observed with half-lives ranging from 2.7 to 18.7 days in the dark, with photodegradation under simulated sunlight significantly reducing these times to 2.2 to 5.0 days nih.gov. In sediment, elimination is faster, with half-lives of 0.8 to 3.1 days in oxic conditions and 1.1 to 4.1 days in anoxic conditions, primarily attributed to biodegradation nih.gov.

The environmental transformation of this compound itself can lead to a cascade of other byproducts. The reactivity of the primary amine on the side chain, and the double bond on the six-membered ring of the parent Cephalexin molecule are key sites for transformation nih.gov. It is plausible that similar reactive sites on the this compound molecule would be susceptible to further degradation. The specific transformation pathways and the resulting products from this compound are an area requiring more in-depth research to fully comprehend their environmental behavior.

The table below summarizes the key aspects of the environmental fate of Cephalexin and its sulfoxide transformation product based on available research.

| Compound | Environmental Matrix | Key Degradation Processes | Half-life (where available) | Transformation Products |

| Cephalexin | Lake Surface Water | Abiotic hydrolysis, Photodegradation | Dark: 2.7-18.7 days; Sunlight: 2.2-5.0 days | This compound (primary) and other byproducts |

| Lake Sediment | Biodegradation | Oxic: 0.8-3.1 days; Anoxic: 1.1-4.1 days | Various biodegradation products | |

| This compound | Aqueous Environment | Further oxidation and degradation | Data not readily available | Further transformation products (details under investigation) |

The study of the environmental fate and persistence of antibiotic transformation products like this compound is a critical and evolving field. While the initial formation of the S-sulfoxide is understood, its subsequent journey and the byproducts it forms in the environment remain a key area for future scientific inquiry. A comprehensive understanding of these processes is essential for developing effective strategies to mitigate the potential risks associated with the widespread use of antibiotics.

Stereochemistry and Stereoisomerism of Cephalexin Sulfoxides

Intrinsic Chirality of Sulfoxide (B87167) Functional Groups

The chirality of the sulfoxide group is an intrinsic property stemming from the geometry and electronic structure of the sulfur atom. A sulfoxide functional group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two different organic substituents (R1 and R2). Crucially, the sulfur atom also possesses a non-bonding lone pair of electrons.

The arrangement of these four distinct groups—the oxygen atom, the two organic residues, and the lone pair of electrons—around the sulfur atom results in a trigonal pyramidal geometry, which is effectively a stereogenic center. For a molecule to be chiral, it must be non-superimposable on its mirror image. In sulfoxides where the two organic substituents are different, this condition is met. The sulfur atom acts as a chiral center, and the molecule can exist as a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Formation and Characterization of Diastereomeric Sulfoxides (S- and R-sulfoxide forms)

The sulfoxide derivatives of Cephalexin (B21000) are typically formed through the chemical oxidation of the sulfide (B99878) moiety within the dihydrothiazine ring of the parent molecule. Since Cephalexin is itself a chiral molecule with multiple stereocenters, the introduction of a new chiral center at the sulfur atom does not produce enantiomers, but rather diastereomers. These are designated as Cephalexin S-sulfoxide and Cephalexin R-sulfoxide.

These diastereomers possess distinct three-dimensional arrangements and, consequently, have different physical and chemical properties. This allows for their separation and characterization using various analytical techniques, including chromatography and spectroscopy. The full chemical name for this compound, reflecting its complete stereochemistry, is (5S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide nih.govcleanchemlab.compharmaffiliates.com.

| Property | This compound | Cephalexin R-sulfoxide |

|---|---|---|

| Systematic Name | (5S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide | (5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide |

| CAS Number | 74708-55-7 nih.govcleanchemlab.comsimsonpharma.comchemicalbook.com | 52210-38-5 (for the free acid) simsonpharma.com |

| Molecular Formula | C16H17N3O5S nih.govsimsonpharma.com | |

| Molecular Weight | 363.39 g/mol nih.govsimsonpharma.com | |

| Stereochemical Relationship | Diastereomers |

Methodologies for Absolute Configuration Determination in Chiral Sulfoxides

The legal and scientific requirement to fully characterize chiral drugs has driven the development of reliable methods to assign the absolute configuration (AC) of stereocenters, including the sulfur atom in sulfoxides uantwerpen.be. Several powerful techniques are employed for this purpose.

X-ray Crystallography : This is considered one of the most definitive methods for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed. This model provides the precise spatial arrangement of atoms, allowing for the unambiguous assignment of the (R) or (S) configuration at each chiral center. Although it requires a suitable crystal, its reliability is undisputed uantwerpen.befrontiersin.org.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the infrared region acs.orgacs.orgnih.gov. Since enantiomers (and diastereomers) have mirror-image structures, they produce VCD spectra that are opposite in sign acs.org. The modern approach to VCD analysis involves comparing the experimentally measured spectrum to a theoretical spectrum predicted by ab initio density functional theory (DFT) calculations nih.govnih.govresearchgate.net. By calculating the theoretical VCD spectrum for one specific enantiomer (e.g., the S-sulfoxide), a direct comparison with the experimental data can definitively confirm the absolute configuration of the sample nih.govacs.org. This method has the advantage of being applicable to molecules in solution uantwerpen.be.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard NMR is excellent for determining molecular structure and can distinguish between diastereomers, assigning absolute configuration often requires more specialized techniques. These can include the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the chiral analyte to form new diastereomeric species that can be distinguished by NMR, allowing the absolute configuration of the original molecule to be inferred acs.org.

| Methodology | Principle | Key Advantages |

|---|---|---|

| X-ray Crystallography | Measures the diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | Provides an unambiguous and definitive determination of absolute configuration uantwerpen.be. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared radiation, which is then compared to theoretical spectra from DFT calculations acs.orgnih.govnih.gov. | Applicable to samples in solution, avoiding the need for crystallization uantwerpen.be. Highly sensitive to molecular structure acs.org. |

| Nuclear Magnetic Resonance (NMR) | Utilizes chiral derivatizing or solvating agents to create diastereomeric complexes that can be distinguished by their NMR spectra acs.org. | Widely available instrumentation; can be used with small sample quantities. |

Advanced Analytical Methodologies for Cephalexin S Sulfoxide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of Cephalexin (B21000) S-sulfoxide. These techniques provide detailed information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Cephalexin S-sulfoxide, ¹H-NMR and ¹³C-NMR are utilized to determine the precise arrangement of atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of a related cephalosporin (B10832234) sulfoxide (B87167) shows characteristic shifts that can be extrapolated to this compound. Protons adjacent to the sulfoxide group are expected to experience a significant downfield shift compared to the parent drug, Cephalexin, due to the deshielding effect of the electronegative oxygen atom.

¹³C-NMR Spectroscopy: Similarly, the ¹³C-NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atoms bonded to the sulfur in the thiazine (B8601807) ring would exhibit a noticeable chemical shift change upon oxidation to the sulfoxide.

Table 1: Representative ¹H-NMR Chemical Shifts for Cephalexin (DMSO-d6)

| Proton | Chemical Shift (δ) ppm |

|---|---|

| COOH | 12.91 (s) |

| NH | 8.90 (s) |

| Ar-H | 8.62 (d), 8.47-7.30 (m), 7.25 (t) |

| N-CH | 5.41 (d) |

| CO-CH | 5.25 (d) |

| PhCH- | 5.02 (s) |

| NH₂ | 4.56-3.24 (br) |

| S-CH | 3.21 (d), 3.16 (d) |

| Me | 2.09 (s) |

Note: This data is for the parent compound Cephalexin and is provided for comparative purposes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups within a molecule by measuring the absorption of infrared radiation. A key feature in the FT-IR spectrum of this compound is the presence of a strong absorption band corresponding to the S=O stretching vibration. This band typically appears in the region of 1030-1070 cm⁻¹. The exact frequency can provide insights into the stereochemistry of the sulfoxide group.

In addition to the characteristic S=O band, the FT-IR spectrum of this compound would also display other significant absorption peaks similar to those of Cephalexin, including:

β-lactam C=O stretch: around 1754 cm⁻¹

Amide C=O stretch: around 1688 cm⁻¹

N-H bending vibrations: around 1576 cm⁻¹ rsc.org

Acidic hydroxyl group: broad absorption around 2925 cm⁻¹ rsc.org

Table 2: Key FT-IR Absorption Bands for Cephalexin and Expected Position for S=O Stretch in this compound

| Functional Group | Cephalexin Absorption Band (cm⁻¹) | Expected this compound S=O Stretch (cm⁻¹) |

|---|---|---|

| Acidic O-H | ~2925 | - |

| β-lactam C=O | ~1754 | - |

| Amide C=O | ~1688 | - |

| N-H bend | ~1576 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule. Cephalexin exhibits a λmax at approximately 262 nm. nahrainuniv.edu.iq The introduction of the sulfoxide group in this compound can cause a slight shift in the λmax. This technique is often used in conjunction with HPLC for the quantification of Cephalexin and its impurities. The UV spectrum is a critical parameter for setting the detection wavelength in chromatographic analyses to achieve optimal sensitivity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For this compound, HRMS is crucial for confirming its molecular formula (C₁₆H₁₇N₃O₅S) and molecular weight (363.39 g/mol ). nih.gov The technique is also invaluable for identifying unknown degradation products in stability studies of Cephalexin.

LC-MS/MS, a combination of liquid chromatography and tandem mass spectrometry, is frequently used to identify and characterize degradation products of Cephalexin, including the S-sulfoxide. researchgate.net The fragmentation pattern obtained from MS/MS analysis provides structural information that aids in the definitive identification of the compound. Common fragmentation pathways for cephalosporins involve the cleavage of the β-lactam ring. icm.edu.plresearchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from the parent drug and other related impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., DAD, MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Cephalexin and its impurities. Stability-indicating HPLC methods are specifically developed to separate the active pharmaceutical ingredient from its degradation products, including this compound.

Various HPLC methods have been developed, typically employing reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at the λmax of the compounds of interest (around 254-262 nm).

In forced degradation studies of Cephalexin, HPLC methods have been successfully used to separate and quantify the S-sulfoxide and other degradants. The retention time of this compound will differ from that of Cephalexin, allowing for their resolution and individual quantification.

The coupling of HPLC with Mass Spectrometry (LC-MS) provides a highly specific and sensitive detection method. This is particularly useful for the positive identification of impurities present at low levels and for the structural elucidation of unknown degradation products. researchgate.net

Table 3: Example of HPLC Parameters for the Analysis of Cephalexin and its Impurities

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | DAD or UV at ~254-262 nm; Mass Spectrometry |

Chromatographic Method Development and Validation Principles

Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental in the analysis of cephalexin and its related substances, including the S-sulfoxide derivative. The development of a robust RP-HPLC method involves a systematic approach to optimize the separation of the analyte from other components in the sample matrix.

Key principles in the development of such methods include the careful selection of a stationary phase, typically a C18 column, and the optimization of the mobile phase composition. For instance, a mobile phase consisting of a mixture of methanol and a buffer, such as 0.1M sodium acetate, has been effectively used for the separation of cephalexin. The ratio of the organic modifier to the aqueous buffer is a critical parameter that is adjusted to achieve the desired retention time and resolution. The flow rate of the mobile phase and the detection wavelength are also optimized to ensure sensitivity and a stable baseline. A common detection wavelength for cephalexin and its derivatives is around 254 nm or 240 nm jetir.orgnih.govresearchgate.net.

Once the chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose jetir.orgresearchgate.net. The validation process encompasses the evaluation of several key parameters:

Linearity: This is assessed by analyzing a series of standard solutions at different concentrations. The response (peak area) is plotted against the concentration, and a linear relationship is expected within a specific range. For cephalexin, linearity has been demonstrated in ranges such as 5-30 µg/ml and 1-75 mg/L jetir.orgresearchgate.net.

Precision: This parameter evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intraday (repeatability) and interday (intermediate precision) nih.govresearchgate.net. For validated methods, RSD values are generally expected to be less than 2% nih.gov.

Accuracy: This is determined by the recovery of a known amount of analyte spiked into a sample matrix. High recovery percentages, typically in the range of 98-102%, indicate the accuracy of the method researchgate.net.

Specificity: This ensures that the analytical signal is solely due to the analyte of interest and not from any other components in the sample, such as excipients or degradation products.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy researchgate.net.

The table below summarizes typical validation parameters for an RP-HPLC method for the determination of cephalexin, which are indicative of the parameters that would be assessed for this compound.

| Validation Parameter | Typical Value/Range |

| Linearity Range | 1 - 75 µg/mL researchgate.net |

| Correlation Coefficient (r²) | > 0.999 researchgate.net |

| Accuracy (Recovery %) | 98.81 - 100.05% researchgate.net |

| Precision (%RSD) | < 2% nih.gov |

| Limit of Detection (LOD) | 0.05 mg/L researchgate.net |

| Limit of Quantification (LOQ) | 0.165 mg/L researchgate.net |

Electrochemical Analytical Techniques

Electrochemical methods offer a sensitive and often rapid alternative for the analysis of electroactive compounds like this compound. These techniques are based on the measurement of an electrical signal that is proportional to the concentration of the analyte.

Voltammetric analysis is a prominent electrochemical technique used for the determination of cephalexin, where the formation of this compound is an integral part of the reaction mechanism. This method involves applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the electroactive species.

In a study comparing different analytical methods, voltammetry was used for the quantitative determination of cephalexin, with the chemical reaction resulting in the formation of this compound isciii.esresearchgate.net. The analysis can be performed using various types of electrodes, including disposable pencil graphite (B72142) electrodes, which offer advantages such as low cost and disposability dergipark.org.trresearchgate.net.

The development of a voltammetric method involves optimizing parameters such as the pH of the supporting electrolyte (e.g., phosphate buffer) and the potential scan range dergipark.org.trresearchgate.net. The technique has been validated and demonstrated good performance characteristics. For instance, a linear response for cephalexin has been observed in the concentration range of 2-45 µg/mL isciii.esresearchgate.net. The limit of detection (LOD) for voltammetric methods for cephalexin has been reported to be in the micromolar range, for example, 0.117 mM dergipark.org.tr.

The following table presents a summary of the validation data for a voltammetric method used in the analysis of cephalexin.

| Parameter | Value |

| Linearity Range | 2 - 45 µg/mL isciii.esresearchgate.net |

| Recovery | 98.7 - 101.4% isciii.esresearchgate.net |

| Relative Standard Deviation (RSD) | 1.42 - 3.0% isciii.esresearchgate.net |

| Limit of Detection (LOD) | 0.117 mM dergipark.org.tr |

| Limit of Quantification (LOQ) | 0.391 mM dergipark.org.tr |

Other Quantitative Analytical Approaches

Besides chromatography and electrochemistry, other quantitative methods have been successfully applied for the analysis of cephalexin, with relevance to its S-sulfoxide derivative.

Kinetic-spectrophotometric methods are based on measuring the rate of a chemical reaction that involves the analyte. For the analysis of cephalexin, a method has been developed where the S-oxide hydrolysis product is formed isciii.esresearchgate.net. This method is noted for its high sensitivity.

In a comparative study, the kinetic-spectrophotometric method for cephalexin determination demonstrated a linear range of 1-16 µg/mL isciii.esresearchgate.net. It was also found to be the most sensitive among the compared methods, with a limit of quantification (LOQ) of 1.0 µg/mL isciii.esresearchgate.net. The method's accuracy and precision have been validated, with recovery percentages ranging from 98.7% to 101.4% and an RSD between 1.42% and 3.0% isciii.esresearchgate.net.

Iodometry is a classical titrimetric method that has been adapted for the quantitative determination of cephalexin. This method is based on the S-oxidation of cephalexin by an oxidizing agent, leading to the formation of Cephalexin S-oxide isciii.esresearchgate.net. The excess oxidizing agent is then determined by titration with a standard solution of sodium thiosulfate.

The iodometric method has been shown to be highly accurate and precise for the determination of cephalexin. It has a wide linear range, for example, 0.05-0.35 mg/mL isciii.esresearchgate.net. The recovery rates are excellent, falling within 98.7% to 101.4%, and the relative standard deviation is low, at 1.42% isciii.esresearchgate.net.

The table below provides a comparison of the performance characteristics of kinetic-spectrophotometry and iodometry for the analysis of cephalexin.

| Analytical Method | Linearity Range | Recovery (%) | RSD (%) | Limit of Quantification (LOQ) |

| Kinetic-Spectrophotometry | 1 - 16 µg/mL isciii.esresearchgate.net | 98.7 - 101.4 isciii.esresearchgate.net | 1.42 - 3.0 isciii.esresearchgate.net | 1.0 µg/mL isciii.esresearchgate.net |

| Iodometry | 0.05 - 0.35 mg/mL isciii.esresearchgate.net | 98.7 - 101.4 isciii.esresearchgate.net | 1.42 isciii.esresearchgate.net | Not specified |

Role of Cephalexin S Sulfoxide As a Pharmaceutical Impurity and Its Control

Formation and Detection in Cephalexin (B21000) Manufacturing and Stability Studies

Cephalexin S-sulfoxide is primarily an oxidation product of cephalexin. isciii.es The formation of this impurity can occur during both the manufacturing process and the storage of the final drug product. Environmental factors such as exposure to heat, light, or moisture can accelerate the degradation of cephalexin, leading to the formation of this compound and other related substances. veeprho.com

Stability studies are crucial for understanding the degradation pathways of cephalexin. In these studies, drug products are subjected to stress conditions, such as elevated temperatures, to determine their shelf-life and identify potential degradation products. ajopred.com Research on cephalexin suspensions has shown that degradation follows first-order kinetics, with degradation rates increasing with temperature. ajopred.com Such studies are essential for establishing appropriate storage conditions and expiry dates to ensure the product remains within acceptable purity limits throughout its lifecycle. ajopred.comdissolutiontech.com

The detection and quantification of this compound require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. veeprho.comsynthinkchemicals.com Various HPLC methods have been developed and validated for the analysis of cephalexin and its impurities. jetir.orgresearchgate.net These methods are designed to separate the active pharmaceutical ingredient (API) from any impurities, allowing for their precise measurement.

Table 1: Analytical Techniques for Impurity Detection

| Analytical Technique | Application in Cephalexin Analysis |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Primary method for separating, identifying, and quantifying this compound and other impurities. veeprho.comsynthinkchemicals.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the structural identification of impurities like this compound. synthinkchemicals.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Employed for the structural confirmation of impurity reference standards. synthinkchemicals.com |

| Thin-Layer Chromatography (TLC) | A simpler chromatographic method that can be used for identification purposes. uspnf.com |

Regulatory Guidelines and Quality Control Strategies for Impurity Management

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities in pharmaceutical products. veeprho.comveeprho.com These guidelines are primarily outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Key ICH guidelines that govern impurity management include:

ICH Q3A (R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and reporting of impurities in the active pharmaceutical ingredient. europa.eu

ICH Q3B (R2): Impurities in New Drug Products: This document outlines the requirements for controlling impurities in the finished pharmaceutical product. europa.eu

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. Manufacturers must adhere to these limits to ensure patient safety. The United States Pharmacopeia (USP) also sets specific acceptance criteria for impurities in its monograph for Cephalexin, typically specifying limits for any individual impurity and for total impurities. uspnf.com

Pharmaceutical manufacturers implement comprehensive quality control strategies to manage impurities like this compound. These strategies include:

Process Control: Optimizing manufacturing processes to minimize the formation of impurities.

Raw Material Testing: Ensuring the purity of starting materials and intermediates.

In-Process Controls: Monitoring the manufacturing process at critical steps.

Finished Product Testing: Conducting rigorous testing of the final drug product against established specifications using validated analytical methods.

Stability Testing: Performing ongoing stability studies to monitor impurity levels over the product's shelf life. synthinkchemicals.com

Utilization as a Certified Reference Standard for Analytical Method Development and Validation

Certified reference standards (CRS) of impurities are indispensable tools in pharmaceutical quality control. This compound is used as a CRS for the development, validation, and routine application of analytical methods. synthinkchemicals.com These standards are highly purified and well-characterized materials that serve as a benchmark for analytical measurements.

The use of this compound as a reference standard is critical for:

Method Development: During the development of analytical methods like HPLC, the reference standard is used to identify the retention time of the impurity and optimize the separation from cephalexin and other related substances. synthinkchemicals.com

Method Validation: As per ICH guidelines, analytical methods must be validated to ensure they are accurate, precise, specific, sensitive, and robust. jetir.orgnih.gov The this compound reference standard is used to perform validation experiments, such as determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy. researchgate.net

Impurity Profiling and Quantification: In routine quality control analysis, the reference standard is used to create a calibration curve, which allows for the accurate quantification of the this compound impurity in batches of the drug substance or product. nih.gov

System Suitability Testing: Before conducting any analysis, a system suitability test is performed using the reference standard to ensure that the analytical system (e.g., the HPLC system) is performing correctly. uspnf.com

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for cephalexin and its key impurities to ensure consistency and accuracy in analytical testing across the pharmaceutical industry. avantorsciences.com

Table 2: Applications of this compound as a Certified Reference Standard

| Application | Purpose |

|---|---|

| Peak Identification | To confirm the identity of the impurity peak in a chromatogram. |

| Method Validation | To assess the performance characteristics of an analytical method (e.g., accuracy, precision, linearity). jetir.orgnih.gov |

| Quantitative Analysis | To accurately measure the concentration of the impurity in a sample. nih.gov |

| System Suitability | To verify that the analytical equipment and method are working correctly before sample analysis. uspnf.com |

Future Research Directions and Emerging Areas in Cephalexin S Sulfoxide Chemistry

Development of Advanced Spectroscopic and Computational Approaches for Comprehensive Structural and Mechanistic Elucidation

A foundational challenge in understanding the environmental and biological role of Cephalexin (B21000) S-sulfoxide lies in its precise structural and electronic characterization. Future research will increasingly rely on the synergy between advanced spectroscopic methods and high-level computational chemistry to provide a complete picture of the molecule's behavior.

Spectroscopic Techniques: While standard techniques are used, advanced applications are necessary for a deeper understanding. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups. Specifically, these methods can confirm the presence of the sulfoxide (B87167) group (S=O) and monitor changes in the β-lactam ring, which is crucial for the compound's reactivity. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for unambiguous structure determination, particularly for establishing the stereochemistry of the sulfoxide, which can significantly influence its biological interactions and degradation pathways. researchgate.net High-resolution mass spectrometry (HRMS) is indispensable for identifying the sulfoxide and its subsequent transformation products in complex environmental samples. ui.ac.id

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for complementing experimental data. researchgate.net Future work will leverage DFT to predict the geometric and electronic structures of Cephalexin S-sulfoxide. These calculations can determine the most stable conformers, analyze intramolecular hydrogen bonding, and map the molecular electrostatic potential (MEP) to predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net This predictive capability is crucial for understanding the molecule's reactivity and designing degradation experiments. By combining DFT with spectroscopic data, researchers can achieve more accurate assignments of vibrational and NMR spectra, leading to a more robust elucidation of the compound's structure and properties.

Table 1: Advanced Methodologies for Structural Elucidation of this compound

| Methodology | Type | Information Gleaned |

|---|---|---|

| FT-IR/Raman Spectroscopy | Spectroscopic | Identification of key functional groups (S=O, β-lactam ring), monitoring of intramolecular bonding. researchgate.net |

| High-Resolution NMR | Spectroscopic | Unambiguous structural confirmation, determination of stereochemistry at the sulfur atom. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Spectroscopic | Accurate mass determination for identification in complex matrices, fragmentation analysis for structural insights. ui.ac.id |

| Density Functional Theory (DFT) | Computational | Prediction of stable conformations, electronic structure, molecular electrostatic potential, and theoretical spectra. researchgate.net |

In-depth Mechanistic Investigations of Complex Transformation Pathways under Varied Conditions

This compound is not a final, inert product but an intermediate in a complex web of environmental transformations. A critical area of future research is the detailed investigation of its formation and subsequent degradation pathways under various environmentally relevant conditions.

The formation of the sulfoxide is a key step in the oxidative degradation of the parent Cephalexin. nih.gov Studies on advanced oxidation processes (AOPs), such as the photo-Fenton process, have identified sulfoxide formation as a primary transformation pathway. nih.gov These processes generate highly reactive species like hydroxyl radicals (•OH) that attack the electron-rich sulfur atom in the dihydrothiazine ring of Cephalexin.

Once formed, this compound can undergo further degradation. The central β-lactam ring, a defining feature of cephalosporins, is susceptible to hydrolysis, particularly under acidic or basic conditions. researchgate.net This leads to ring-opening and loss of antibacterial activity. Other potential transformations include modifications to the side chains, such as hydroxylation, demethylation, and decarboxylation, further breaking down the molecule into smaller, more polar fragments. ui.ac.id Understanding these pathways is crucial, as the resulting degradation products may have their own toxicological profiles. nih.gov

Future studies should focus on controlled experiments that isolate the effects of specific environmental variables, such as pH, temperature, and the presence of different reactive species (e.g., hydroxyl radicals, sulfate (B86663) radicals). researchgate.netntu.edu.tw By using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify intermediates, researchers can construct detailed degradation maps. ui.ac.idnih.gov

Table 2: Potential Transformation Pathways of this compound

| Condition | Primary Reactive Species | Key Transformation Steps |

|---|---|---|

| Advanced Oxidation (e.g., Fenton) | Hydroxyl Radicals (•OH) | Formation from Cephalexin via sulfur oxidation; subsequent β-lactam ring opening, hydroxylation, decarboxylation. ui.ac.idnih.gov |

| Photocatalysis (e.g., UV/TiO₂) | •OH, h⁺, e⁻, O₂⁻ | Ring opening of the β-lactam moiety, demethylation. ui.ac.id |

| Persulfate Activation | Sulfate Radicals (SO₄⁻•), •OH | Oxidation of the core structure. researchgate.netresearchgate.net |

| Hydrolysis | H₂O (catalyzed by acid/base) | Opening of the β-lactam ring. researchgate.net |

Exploration of Novel Remediation Strategies for Sulfoxide-Containing Compounds in Environmental Matrices

The presence of Cephalexin and its transformation products like the S-sulfoxide in water sources necessitates the development of effective remediation technologies. While conventional wastewater treatment is often insufficient, several advanced and novel strategies show promise for the removal of these persistent micropollutants. iwaponline.commdpi.com

Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading refractory organic pollutants like antibiotics. nih.gov These methods rely on the in-situ generation of powerful oxidizing agents, primarily hydroxyl radicals.

Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to generate •OH radicals, which can effectively mineralize Cephalexin and its sulfoxide. nih.govnih.gov

Heterogeneous Photocatalysis: Using semiconductors like titanium dioxide (TiO₂) under UV irradiation is another promising AOP. This method generates multiple reactive species that can lead to the complete degradation of the antibiotic. ui.ac.id

Sulfate Radical-Based AOPs: Activation of persulfate (PS) by heat, UV, or transition metals generates sulfate radicals (SO₄⁻•), which have a high redox potential and can efficiently degrade cephalosporins. researchgate.net

Bioremediation and Phytoremediation: Emerging "green" technologies offer sustainable alternatives to chemical oxidation.

Bioremediation utilizes microorganisms to break down pollutants. nih.gov Research is needed to identify and cultivate specific bacterial or fungal strains capable of metabolizing this compound, potentially using it as a carbon or sulfur source. researchgate.net

Phytoremediation involves using plants to remove, contain, or degrade contaminants in water and soil. mdpi.com Constructed wetlands, for example, can facilitate the breakdown of pharmaceutical compounds through the synergistic action of plants and their associated microbial communities.

Future research must not only optimize the efficiency of these technologies but also assess the ecotoxicity of the resulting transformation products to ensure a truly complete and safe remediation process. nih.govmdpi.com

Table 3: Comparison of Remediation Strategies for Cephalexin and its Sulfoxide

| Remediation Strategy | Mechanism | Advantages |

|---|---|---|

| Photo-Fenton | Generation of hydroxyl radicals (•OH) via Fe²⁺/H₂O₂/UV. nih.gov | High degradation efficiency, rapid reaction rates. nih.gov |

| Photocatalysis (UV/TiO₂) | Generation of •OH and other reactive species on a semiconductor surface. ui.ac.id | No chemical sludge, potential for catalyst reuse. |

| Persulfate Activation | Generation of sulfate radicals (SO₄⁻•). researchgate.net | Effective over a wide pH range, high oxidation potential. |

| Bioremediation | Microbial metabolism and degradation. nih.gov | Low cost, sustainable, potential for complete mineralization. researchgate.net |

| Phytoremediation | Plant uptake, accumulation, and degradation. mdpi.com | Environmentally friendly, aesthetically pleasing, suitable for large, low-concentration areas. |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Cephalexin |

| This compound |

| Hydrogen Peroxide |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural and purity profiles of Cephalexin S-sulfoxide?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity. Cross-validation against pharmacopeial standards (e.g., USP/EP) ensures traceability .

- Data Interpretation : Compare retention times (HPLC) and spectral data (NMR/MS) with reference materials. Quantify impurities using validated calibration curves and report relative response factors .

Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?

- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH) over 3–6 months, with periodic sampling. Include control batches stored at -20°C for baseline comparison. Monitor degradation products via HPLC and assess enantiomeric purity using chiral columns .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Use principal component analysis (PCA) to identify dominant degradation pathways .

Q. What protocols ensure reproducibility in synthesizing this compound at laboratory scale?

- Synthesis Steps : Follow oxidative methods using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (5–7). Monitor reaction progress via thin-layer chromatography (TLC) .

- Quality Control : Validate intermediates using Fourier-transform infrared spectroscopy (FTIR) and elemental analysis. Report yield, enantiomeric excess (e.g., via chiral HPLC), and side-product profiles .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using biocatalytic approaches?

- Biocatalytic Strategy : Employ vanadium-incorporated phytase to mediate sulfoxidation with H₂O₂. Adjust reaction parameters (pH 4–5, 25–30°C) to enhance enantiomeric excess (up to 66% ee) .

- Kinetic Analysis : Use Michaelis-Menten models to quantify enzyme activity. Compare turnover numbers (kcat) and substrate specificity with alternative catalysts (e.g., titanium silicalite) .

Q. What methodologies resolve contradictions in degradation pathway data for this compound?

- Hypothesis Testing : Replicate studies under identical conditions (solvent, temperature, light exposure) to isolate variables. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace intermediates .

- Meta-Analysis : Compare degradation profiles across published datasets. Apply multivariate regression to identify confounding factors (e.g., residual solvents, metal ion contamination) .

Q. How do computational models enhance understanding of this compound’s reactivity and degradation kinetics?

- In Silico Tools : Perform density functional theory (DFT) calculations to map sulfoxide oxidation pathways. Simulate transition states to predict dominant degradation products .

- Validation : Correlate computational predictions with experimental LC-MS data. Use Arrhenius equations to model temperature-dependent degradation rates .

Methodological Guidance for Data Reporting

- Tabular Data : Include comparative tables for enantiomeric excess (%), degradation rates (k), and impurity thresholds across experimental conditions .

- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.